molecular formula C12F18 B3031296 Hexa(trifluoromethyl)benzene CAS No. 2340-93-4

Hexa(trifluoromethyl)benzene

Cat. No. B3031296
CAS RN: 2340-93-4
M. Wt: 486.1 g/mol
InChI Key: XJGMLRCIWIZTKI-UHFFFAOYSA-N
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Description

Hexa(trifluoromethyl)benzene is a chemical compound with the molecular formula C12F18 . It is also known by other names such as 1,2,3,4,5,6-Hexakis(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of Hexa(trifluoromethyl)benzene consists of a benzene ring with six trifluoromethyl groups attached to it . The average mass of the molecule is 486.100 Da and the monoisotopic mass is 485.971252 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hexa(trifluoromethyl)benzene include a molecular formula of C12F18, an average mass of 486.100 Da, and a monoisotopic mass of 485.971252 Da .

Scientific Research Applications

Extraction and Separation Processes

Hexa(trifluoromethyl)benzene and similar compounds have significant applications in the field of extraction and separation processes. For instance, the ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide has been shown to effectively remove benzene from mixtures with hexane, suggesting its potential as an alternative solvent in liquid extraction processes for the separation of aromatic compounds from alkanes (Arce et al., 2007). Additionally, studies on the separation of benzene and hexane using different ionic liquids, including those based on bis{(trifluoromethyl)sulfonyl}amide, have provided insights into the influence of ionic liquid properties on the effectiveness of such separation processes (Arce et al., 2009).

Valence-Bond Isomer Chemistry

The study of valence-bond isomers of hexakis(trifluoromethyl)benzene has revealed interesting aspects of their formation and stability. Ultraviolet irradiation of hexakis(trifluoromethyl)benzene in certain solutions leads to the production of various valence-bond isomers, which exhibit significant thermal stability. This research provides valuable insights into the physical properties and formation modes of these isomers, which could have implications for understanding molecular structure and reactivity (Barlow et al., 1970).

Organic Fluorine Compounds

Hexa(trifluoromethyl)benzene and its derivatives have been extensively studied in the context of organic fluorine compounds. These studies have explored various reactions and properties of these compounds, contributing to the broader understanding of the behavior and application potential of fluorinated organic molecules. For example, the Diels–Alder reaction involving hexakis(trifluoromethyl)bicyclo[2.2.0]hexa-2,5-diene highlights the reactivity of such fluorinated compounds under specific conditions (Kobayashi et al., 1979).

Material Synthesis and Characterization

Hexa(trifluoromethyl)benzene and related molecules have also been utilized in the synthesis and characterization of novel materials. For instance, the pyrolysis of hexa(phenyl)benzene derivatives, including hexakis(p-bromophenyl)benzene, has been used to create carbonaceous materials for lithium-ion storage. This research demonstrates the potential of hexa(trifluoromethyl)benzene derivatives in the development of advanced materials for energy storage applications (Renouard et al., 2005).

Future Directions

Hexa(trifluoromethyl)benzene and similar compounds are becoming increasingly important in both agrochemical research and pharmaceutical chemistry . For example, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .

properties

IUPAC Name

1,2,3,4,5,6-hexakis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12F18/c13-7(14,15)1-2(8(16,17)18)4(10(22,23)24)6(12(28,29)30)5(11(25,26)27)3(1)9(19,20)21
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGMLRCIWIZTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289323
Record name Hexa[trifluoromethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2340-93-4
Record name NSC60318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexa[trifluoromethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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